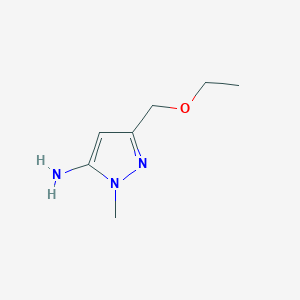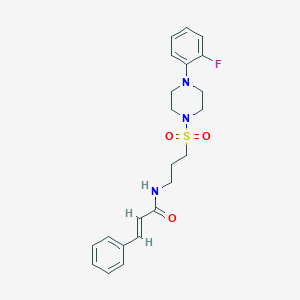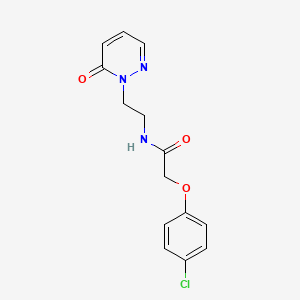![molecular formula C24H17N3O2 B2919853 1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 932280-57-4](/img/structure/B2919853.png)
1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, also known as DPQ, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DPQ is a heterocyclic compound that contains a pyrazoloquinoline core with a dioxin group attached to it. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Anticancer Drug Development
The fused pyrazoloquinoline derivatives have been studied for their potential as anticancer agents . They are of special interest due to their ability to act as topoisomerase II alpha inhibitors, which play a crucial role in DNA replication and cell division . These compounds can be designed to target tumor cells selectively, offering a pathway to develop cancer treatments with higher specificity and lower toxicity.
CDK2 Inhibition for Cancer Therapy
Pyrazoloquinoline derivatives have also been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , an enzyme essential for cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer therapy, as it can halt the proliferation of cancer cells. Research has shown that certain derivatives exhibit significant inhibitory activity, suggesting their potential use in targeted cancer treatments .
Synthesis of Fused Heterocyclic Compounds
Pyrazoloquinoline derivatives serve as key intermediates in the synthesis of various fused heterocyclic compounds . These heterocycles are prevalent in many pharmaceuticals and are valuable in medicinal chemistry for their diverse biological activities. The compound’s structure allows for the annulation of additional rings, creating new molecules with potential pharmacological applications .
Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is critical in embryonic development and has been implicated in the progression of various cancers. Pyrazoloquinoline derivatives have been explored as inhibitors of the Hh signaling cascade, offering a novel approach to modulate this pathway therapeutically .
Propiedades
IUPAC Name |
12,14-diphenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)23-19-15-25-20-14-22-21(28-11-12-29-22)13-18(20)24(19)27(26-23)17-9-5-2-6-10-17/h1-10,13-15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUKLRBEGXMQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2919782.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)

